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Compound of Interest

Compound Name: Capmatinib dihydrochloride

Cat. No.: B3026971

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, an orally bioavailable and selective MET inhibitor, has emerged as a critical
therapeutic agent in the treatment of metastatic non-small cell lung cancer (NSCLC) harboring
MET exon 14 skipping mutations. Its chemical synthesis is a multi-step process involving the
strategic construction of quinoline and biaryl fragments, followed by their convergent coupling
and final modifications to yield the dihydrochloride salt. This guide provides a detailed overview
of the synthetic pathway, including experimental protocols, quantitative data, and a mechanistic
understanding of the drug's interaction with its biological target.

Overall Synthetic Strategy

The synthesis of capmatinib dihydrochloride can be conceptually divided into three main
stages:

» Preparation of the Quinoline Fragment: Synthesis of a functionalized quinoline core.
» Preparation of the Biaryl Fragment: Construction of the substituted biaryl moiety.

e Final Assembly and Salt Formation: Convergent coupling of the two fragments, followed by
amidation and conversion to the dihydrochloride salt.
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The following sections provide a detailed breakdown of each stage, including reaction
schemes, experimental procedures, and characterization data where available.

Stage 1: Preparation of the Quinoline Fragment

The key quinoline intermediate, a hemiaminal, is synthesized from 6-bromoquinoline through a
sequence of reactions.

Step 1.1: Suzuki Cross-Coupling to Introduce the
Propionaldehyde Acetal Moiety

The synthesis begins with a Suzuki cross-coupling reaction to attach a protected
propionaldehyde group to the 6-position of the quinoline ring.

Reaction Scheme:
6-(3,3-Diethoxypropyl)quinoline --(Aqueous Acid)--> 3-(Quinolin-6-yl)propanal

3-(Quinolin-6-yl)propanal + N-Chlorosuccinimide (NCS) --(Proline catalyst)--> Hemiaminal
Intermediate

1,2,4-Triazin-3-amine + N-Bromosuccinimide (NBS) --(DMF)--> 6-bromo-1,2,4-triazin-3-amine

4-Bromo-2-fluorobenzonitrile --(1. n-BuLi or i-PrMgClI)--> Aryllithium/Grignard --(2. Trimethyl
borate)--> Arylboronic acid --(3. Pinacol)--> 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-
2-yl)benzonitrile

6-bromo-1,2,4-triazin-3-amine + 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)benzonitrile --(Pd catalyst, base)--> 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile

Quinoline Hemiaminal + 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile --(Ethylene glycol,
heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile --(Aqueous
Acid, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid +
Methylamine --(Coupling agent)--> Capmatinib
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Capmatinib + HCI --(Methanol/Isopropanol)--> Capmatinib Dihydrochloride Monohydrate

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
Capmatinib Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026971#capmatinib-dihydrochloride-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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